Benzophenone-carbonyl-13C
Overview
Description
Benzophenone-carbonyl-13C, also known as Diphenylmethanone-13C, is an organic compound with the molecular formula (C6H5)2 13CO . It has a molecular weight of 183.21 g/mol . The compound is used in various applications, including as an ingredient in sunscreens to absorb UV radiation .
Molecular Structure Analysis
The molecular structure of Benzophenone-carbonyl-13C consists of two phenyl groups attached to a carbonyl group . The carbon of the carbonyl group is a Carbon-13 isotope . The InChI string for Benzophenone-carbonyl-13C is InChI=1S/C13H10O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H/i13+1 .
Physical And Chemical Properties Analysis
Benzophenone-carbonyl-13C is a solid compound . It has a boiling point of 305 °C and a melting point of 47-51 °C . The compound has a topological polar surface area of 17.1 Ų .
Scientific Research Applications
NMR Studies of Carbonyl Carbon in Benzophenone : Kempf et al. (1972) investigated the resonance of the carbonyl carbon in benzophenone using Fourier transform NMR, providing insights into the orientations of the major axis systems of the chemical shift tensor relative to crystallographic axes in the compound (Kempf, Spiess, Haeberlen, & Zimmermann, 1972).
ENDOR Studies of Triplet Excited Benzophenone : Hochstrasser, Scott, & Zewail (1978) explored the ENDOR spectrum of substituted benzophenone, revealing details about hyperfine tensor and fine structure constants, which are crucial for understanding the molecular structure and dynamics of this compound (Hochstrasser, Scott, & Zewail, 1978).
Analysis of Chemical Shift in Organic Solids : Kempf et al. (1974) conducted a study on the resonance of carbonyl and carboxyl carbons in benzophenone and related compounds, offering significant insights into the shielding tensor and molecular orbital contributions in these substances (Kempf, Spiess, Haeberlen, & Zimmermann, 1974).
Spin Density Studies in Triplet Benzophenone : Chan & Mushlin (1979) analyzed the lowest photoexcited triplet state of benzophenone, utilizing optically detected ENDOR to determine hyperfine coupling tensors, contributing to the understanding of molecular spin densities and electron localization (Chan & Mushlin, 1979).
Magnetic Resonance Spectra Analysis : Mucha & Pratt (1977) described the angular dependence of optically detected magnetic resonance spectra of triplet states of benzophenone, including -benzophenone, providing valuable data on spin–spin and spin–orbit contributions (Mucha & Pratt, 1977).
Safety And Hazards
Future Directions
Relevant Papers
Several papers have been published on benzophenone compounds, including Benzophenone-carbonyl-13C. For instance, a paper titled “Conformational Preferences of ortho-Substituted Benzophenones. Correlations Between Carbon-13 Nuclear Magnetic Resonance Shieldings and Calculated Torsional Angles” discusses the conformational properties of some benzophenones . Another paper titled “Carbon-13 Isotope Effects in 13C NMR Spectra of Some Carbonyl Compounds” provides data on the NMR spectra of various aromatic carbonyl compounds .
properties
IUPAC Name |
diphenyl(113C)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H/i13+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCCWEUUXYIKHB-KCKQSJSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[13C](=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20457552 | |
Record name | Diphenyl(~13~C)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20457552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzophenone-carbonyl-13C | |
CAS RN |
32488-48-5 | |
Record name | Diphenyl(~13~C)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20457552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 32488-48-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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